molecular formula C13H17NO2 B14780250 2-Hydroxyimino-1-(2,4,6-trimethylphenyl)butan-1-one

2-Hydroxyimino-1-(2,4,6-trimethylphenyl)butan-1-one

Cat. No.: B14780250
M. Wt: 219.28 g/mol
InChI Key: RWPQJCLUZYJQIG-UHFFFAOYSA-N
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Description

2-Hydroxyimino-1-(2,4,6-trimethylphenyl)butan-1-one, also known as 2-(Hydroxyimino)-1-mesitylbutan-1-one, is a chemical compound with the molecular formula C₁₃H₁₇NO₂ and a molecular weight of 219.28 g/mol . This compound is characterized by the presence of a hydroxyimino group and a mesityl group, making it a valuable intermediate in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Hydroxyimino-1-(2,4,6-trimethylphenyl)butan-1-one typically involves the reaction of 2,4,6-trimethylbenzaldehyde with hydroxylamine hydrochloride in the presence of a base such as sodium acetate. The reaction proceeds through the formation of an oxime intermediate, which is then converted to the desired product under controlled conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

2-Hydroxyimino-1-(2,4,6-trimethylphenyl)butan-1-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include oxime derivatives, amine derivatives, and substituted compounds with various functional groups .

Scientific Research Applications

2-Hydroxyimino-1-(2,4,6-trimethylphenyl)butan-1-one has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and coordination compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a drug candidate for various therapeutic applications.

    Industry: It is used in the production of fine chemicals, pharmaceuticals, and agrochemicals.

Mechanism of Action

The mechanism of action of 2-Hydroxyimino-1-(2,4,6-trimethylphenyl)butan-1-one involves its interaction with specific molecular targets and pathways. The hydroxyimino group can form hydrogen bonds and coordinate with metal ions, influencing the compound’s reactivity and biological activity. The mesityl group provides steric hindrance, affecting the compound’s binding affinity and selectivity.

Comparison with Similar Compounds

Similar Compounds

  • 2-Hydroxyimino-1-phenylbutan-1-one
  • 2-Hydroxyimino-1-(4-methylphenyl)butan-1-one
  • 2-Hydroxyimino-1-(3,5-dimethylphenyl)butan-1-one

Uniqueness

2-Hydroxyimino-1-(2,4,6-trimethylphenyl)butan-1-one is unique due to the presence of the mesityl group, which provides distinct steric and electronic properties. This uniqueness makes it a valuable compound for specific applications where other similar compounds may not be as effective.

Properties

Molecular Formula

C13H17NO2

Molecular Weight

219.28 g/mol

IUPAC Name

2-hydroxyimino-1-(2,4,6-trimethylphenyl)butan-1-one

InChI

InChI=1S/C13H17NO2/c1-5-11(14-16)13(15)12-9(3)6-8(2)7-10(12)4/h6-7,16H,5H2,1-4H3

InChI Key

RWPQJCLUZYJQIG-UHFFFAOYSA-N

Canonical SMILES

CCC(=NO)C(=O)C1=C(C=C(C=C1C)C)C

Origin of Product

United States

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